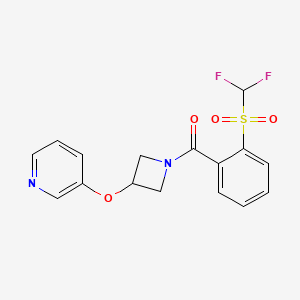
(2-((二氟甲基)磺酰基)苯基)(3-(吡啶-3-氧基)氮杂环丁-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a complex organic molecule that likely contains several functional groups, including a difluoromethylsulfonyl group attached to a phenyl ring and a pyridin-3-yloxy linked azetidinyl methanone structure. This compound's structure suggests it could be synthesized through a series of organic reactions involving aromatic substitution, sulfonylation, and the formation of an azetidinyl ring.
Synthesis Analysis
The synthesis of complex molecules such as the one often involves multi-step reactions. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insights into related chemistry. For instance, the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent is discussed . This method could potentially be adapted for the synthesis of the ketone moiety in the target compound. Additionally, the synthesis of 2-(trifluoroacetyl)chromones through Claisen condensation followed by deprotection could provide a framework for constructing the chromone-like structure in the compound .
Molecular Structure Analysis
The molecular structure of the compound would be expected to exhibit a range of interactions due to its diverse functional groups. The difluoromethylsulfonyl group is a strong electron-withdrawing group that could influence the electronic properties of the phenyl ring to which it is attached. The azetidinyl ring, being a strained four-membered ring, would impart a degree of reactivity to the molecule. The pyridin-3-yloxy group could engage in hydrogen bonding and pi-pi interactions due to the nitrogen in the pyridine ring.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The difluoromethylsulfonyl group could potentially be involved in sulfonylation reactions, while the azetidinyl methanone moiety might participate in nucleophilic addition reactions due to the presence of the ketone. The pyridine moiety could act as a base or nucleophile in various reactions. Although the provided papers do not discuss the reactions of the exact compound, they do describe reactions of structurally related compounds, such as the formation of tetrahydropyrazines from 2-(trifluoroacetyl)chromones and diamines , which could be analogous to potential reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms would likely increase the compound's lipophilicity and could affect its boiling and melting points. The sulfonyl and ketone groups would contribute to the compound's polarity, potentially affecting its solubility in various solvents. The compound's stability could be influenced by the strained azetidinyl ring, which might make it more susceptible to ring-opening reactions. The papers provided do not offer specific data on the physical and chemical properties of the compound, but they do provide a context for understanding how similar functional groups behave in other molecules .
科学研究应用
有机合成和化学反应性
取代氮杂环丁酮及其衍生物的合成:对与本化合物具有结构基序的氮杂环丁酮的研究突出了这些结构在有机合成中的重要性。如研究中所示,2-氮杂环丁酮支架的设计和合成揭示了它们由于存在于各种天然存在的生物碱中而具有生物学和药理学效力。这些努力强调了构建可能包含与本化合物中发现的功能基团相似的复杂分子的方法 (Jagannadham 等,2019).
药物化学应用
抗菌和抗结核活性:新型嘧啶-氮杂环丁酮类似物的合成证明了此类化合物在药物化学中的潜力,特别是对于抗菌和抗结核活性。这一研究方向提供了对可能包含与本化合物相似的结构元素的复杂分子的治疗前景的见解,强调了它们在开发新药中的重要性 (Chandrashekaraiah 等,2014).
材料科学和催化
光催化应用:使用金属酞菁磺酸盐作为光催化剂在可见光照射下研究有机硫化物的氧化,指出了磺酰基官能团(类似于本化合物中的磺酰基官能团)在环境修复过程中的相关性。这项研究突出了该化合物在开发用于除臭和污染控制的光催化材料中的潜在应用 (Sun 等,2008).
属性
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4S/c17-16(18)25(22,23)14-6-2-1-5-13(14)15(21)20-9-12(10-20)24-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRSRYEALBANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

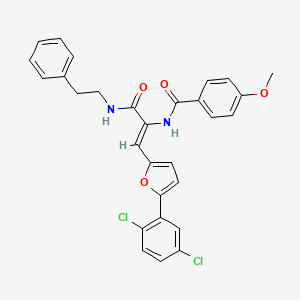
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)
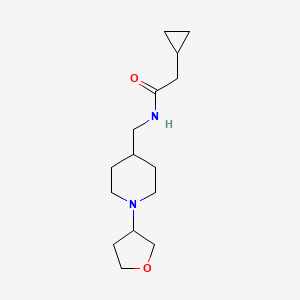
![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)
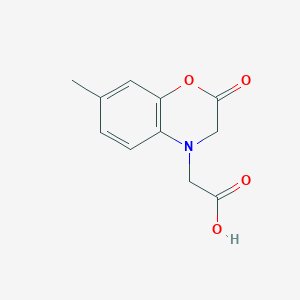
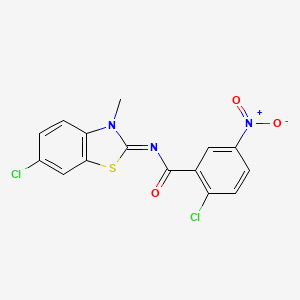
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)
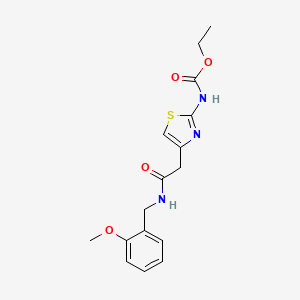
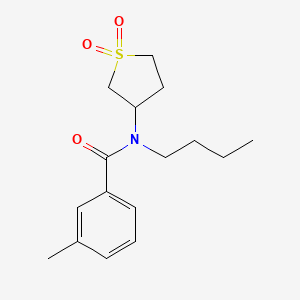
![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)
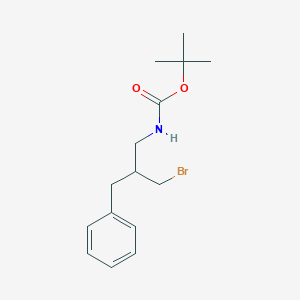
![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)